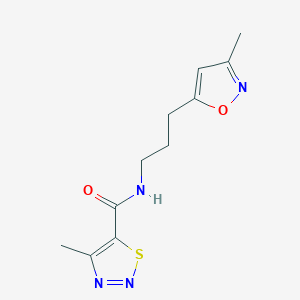

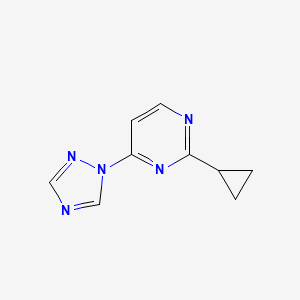

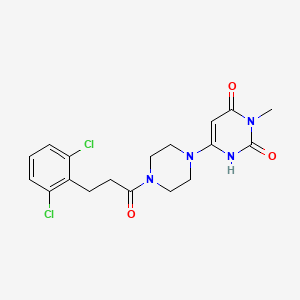

![molecular formula C14H12FNO4S B2362032 3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid CAS No. 1184233-56-4](/img/structure/B2362032.png)

3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be deduced from its name. In this case, “3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid” suggests that the compound has a benzoic acid core with a sulfonylamino group attached to the 3rd carbon. This sulfonylamino group is further substituted with a 2-fluorophenyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure and similar compounds. For instance, it is likely to be a solid at room temperature . Its exact melting point, boiling point, and other properties could not be found in the available resources.Scientific Research Applications

Stress Tolerance in Plants

- Role in Inducing Stress Tolerance: Benzoic acid derivatives, including 3-[[2-Fluorophenyl)sulfonylamino]methyl]benzoic acid, are effective in inducing multiple stress tolerances (heat, drought, chilling) in plants such as beans and tomatoes. These derivatives function similarly to salicylic and acetylsalicylic acids, suggesting a common molecular structure that imparts stress tolerance (Senaratna et al., 2004).

Pharmacological Properties

- Antidiabetic Activity: Related benzoic acid derivatives exhibit hypoglycemic properties, with some compounds showing significantly higher activity than common sulfonylurea drugs used in type 2 diabetes treatment (Grell et al., 1998).

Herbicide Development

- Herbicidal Properties: Introduction of fluorine atoms into benzoic acid derivatives, similar to 3-[[2-Fluorophenyl)sulfonylamino]methyl]benzoic acid, leads to significant changes in herbicidal properties. These derivatives show effective broad-leaf activity and selectivity in crops like rice, cereals, and maize (Hamprecht et al., 2004).

Chemical Synthesis and Reactions

- Oxidative Metabolism Studies: Research on the oxidative behavior of substituted benzoic acids provides insights into the stability and reactions of cation radicals derived from such compounds, which can be relevant for understanding the behavior of 3-[[2-Fluorophenyl)sulfonylamino]methyl]benzoic acid in various conditions (Rudenko et al., 1983).

Crystal Structure and Spectroscopic Analysis

- Structural Analysis: Investigations into the crystal structure, spectroscopic, and thermal properties of related sulfonylamino-benzoic acids have contributed to a better understanding of their supramolecular structure, solvatochromism, and photoreactivity (熊静 et al., 2007).

Environmental and Material Sciences

- Metal Extraction Properties: Sulfonyl-bridged oligo(benzoic acid)s, which could be structurally related to 3-[[2-Fluorophenyl)sulfonylamino]methyl]benzoic acid, exhibit high extractability toward lanthanoid ions, suggesting potential applications in metal extraction processes (Morohashi et al., 2014).

Mechanism of Action

Target of Action

Benzoic acid derivatives are often involved in various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .

Mode of Action

Without specific information, it’s challenging to detail the exact mode of action of “3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid”. Many benzoic acid derivatives exert their effects by interacting with enzymes or receptors in the body, altering their function .

Biochemical Pathways

The specific biochemical pathways affected by “this compound” are unknown. Benzoic acid derivatives often interact with multiple pathways, depending on their specific molecular targets .

Pharmacokinetics

Many similar compounds are well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Without specific studies, it’s difficult to predict the exact molecular and cellular effects of “this compound”. Similar compounds often result in changes in cellular signaling, gene expression, or enzymatic activity .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Specific details would require experimental data .

Properties

IUPAC Name |

3-[[(2-fluorophenyl)sulfonylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-12-6-1-2-7-13(12)21(19,20)16-9-10-4-3-5-11(8-10)14(17)18/h1-8,16H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTUJRKOVRWCFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

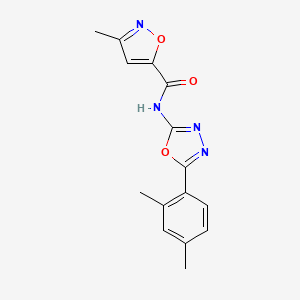

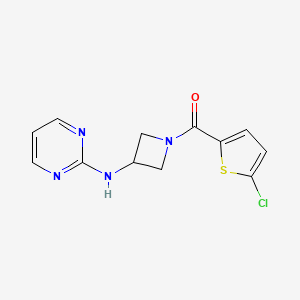

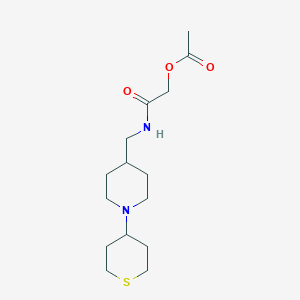

![3-[[3-(N,S-Dimethylsulfonimidoyl)anilino]methyl]-4-methylbenzenesulfonyl fluoride](/img/structure/B2361958.png)

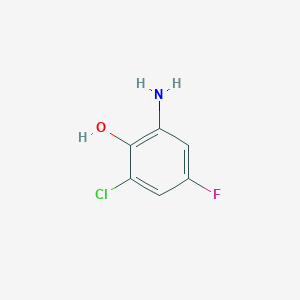

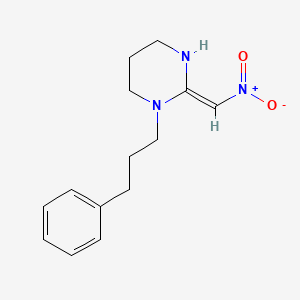

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2361959.png)

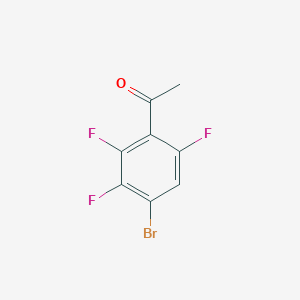

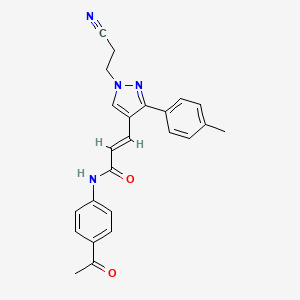

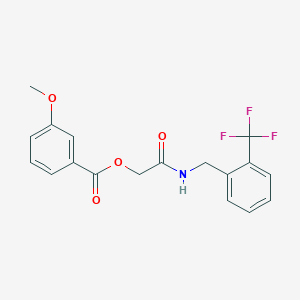

![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B2361969.png)